
Diethylmethyl(2-((2-methyl-1-oxoallyl)oxy)ethyl)ammonium bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethylmethyl(2-((2-methyl-1-oxoallyl)oxy)ethyl)ammonium bromide is a quaternary ammonium compound known for its diverse applications in various fields such as chemistry, biology, and industry. This compound is characterized by its unique structure, which includes a diethylmethylammonium group linked to a 2-methyl-1-oxoallyl moiety through an oxyethyl bridge.
Preparation Methods
The synthesis of Diethylmethyl(2-((2-methyl-1-oxoallyl)oxy)ethyl)ammonium bromide typically involves a multi-step process:
Initial Reaction: The process begins with the reaction of diethylmethylamine with 2-methyl-1-oxoallyl chloride to form an intermediate.
Oxyethylation: The intermediate is then reacted with an oxyethylating agent to introduce the oxyethyl group.
Quaternization: Finally, the product is quaternized with bromide to yield this compound.
Chemical Reactions Analysis
Diethylmethyl(2-((2-methyl-1-oxoallyl)oxy)ethyl)ammonium bromide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: It can also be reduced to yield different products depending on the reducing agents used.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like sodium hydroxide. The major products formed from these reactions vary based on the specific conditions and reagents used.
Scientific Research Applications
Diethylmethyl(2-((2-methyl-1-oxoallyl)oxy)ethyl)ammonium bromide has several scientific research applications:
Chemistry: It is used as a catalyst in organic synthesis and polymerization reactions.
Biology: The compound exhibits antimicrobial properties, making it useful in the development of disinfectants and antiseptics.
Medicine: It is explored for its potential in drug delivery systems due to its ability to form stable complexes with various drugs.
Mechanism of Action
The mechanism of action of Diethylmethyl(2-((2-methyl-1-oxoallyl)oxy)ethyl)ammonium bromide involves its interaction with cellular membranes. The compound disrupts the lipid bilayer, leading to increased permeability and eventual cell lysis. This mechanism is particularly effective against microbial cells, making it a potent antimicrobial agent .
Comparison with Similar Compounds
Diethylmethyl(2-((2-methyl-1-oxoallyl)oxy)ethyl)ammonium bromide can be compared with other quaternary ammonium compounds such as:
Benzyldimethyl(2-((2-methyl-1-oxoallyl)oxy)ethyl)ammonium chloride: Similar in structure but contains a benzyl group instead of a diethylmethyl group.
Dimethyldioctylammonium bromide: Another quaternary ammonium compound with different alkyl groups.
Cetyltrimethylammonium bromide: Known for its use in surfactants and antiseptics.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it suitable for a wide range of applications.
Properties
CAS No. |
59836-87-2 |
|---|---|
Molecular Formula |
C11H22BrNO2 |
Molecular Weight |
280.20 g/mol |
IUPAC Name |
diethyl-methyl-[2-(2-methylprop-2-enoyloxy)ethyl]azanium;bromide |
InChI |
InChI=1S/C11H22NO2.BrH/c1-6-12(5,7-2)8-9-14-11(13)10(3)4;/h3,6-9H2,1-2,4-5H3;1H/q+1;/p-1 |
InChI Key |
OVPZVYPVKVHQLZ-UHFFFAOYSA-M |
Canonical SMILES |
CC[N+](C)(CC)CCOC(=O)C(=C)C.[Br-] |
Related CAS |
67723-16-4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Zirconium,[2,2-bis[(2-propen-1-yloxy-kO)methyl]-1-butanolato-kO]tris(isooctanolato)-](/img/structure/B13809737.png)

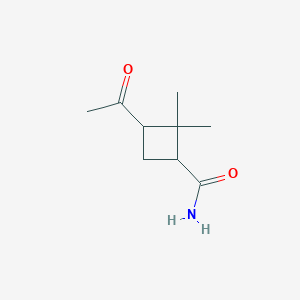
![[(6-Methyl-1-oxido-3-pyridinyl)oxy]acetic acid](/img/structure/B13809753.png)
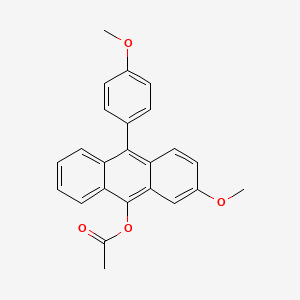


![4-{(E)-[(2,2-Dimethylhydrazino)methylene]amino}benzoic acid](/img/structure/B13809780.png)
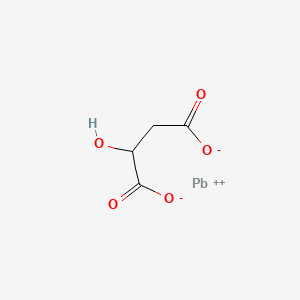
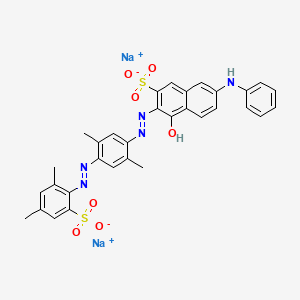

![1,3-Benzenediol, 4-[(2-hydroxyphenyl)azo]-](/img/structure/B13809810.png)
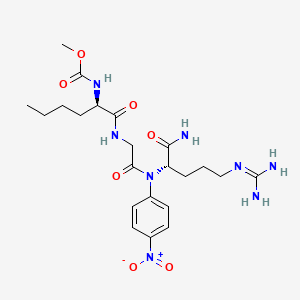
![(1R,2S,6R,7S)-3-oxatricyclo[5.2.1.02,6]decan-4-one](/img/structure/B13809825.png)
